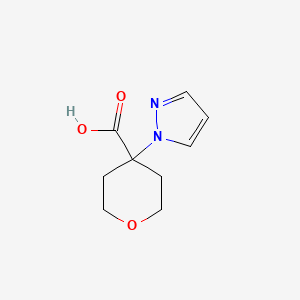

4-Pyrazol-1-yloxane-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Pyrazol-1-yloxane-4-carboxylic acid is a chemical compound with the CAS Number: 1249601-23-7 . It has a molecular weight of 196.21 . It is stored at room temperature and comes in a powder form .

Synthesis Analysis

While there isn’t specific information available on the synthesis of 4-Pyrazol-1-yloxane-4-carboxylic acid, pyrazole derivatives are generally synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .Molecular Structure Analysis

The structure of pyrazole derivatives has been characterized by 1H NMR, 13C NMR and HRMS . Pyrazoles are a class of compounds that have a ring C3N2 with adjacent nitrogen atoms .Chemical Reactions Analysis

Pyrazole-containing compounds are influential families of N-heterocycles due to their applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .Physical And Chemical Properties Analysis

4-Pyrazol-1-yloxane-4-carboxylic acid is a powder that is stored at room temperature . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Scientific Research Applications

Organic Synthesis and Chemical Transformations

A significant application of pyrazole derivatives lies in the realm of organic synthesis, where they serve as precursors for generating a wide range of heterocyclic compounds. For instance, Volochnyuk et al. (2010) elucidated a method for creating a library of fused pyridine-4-carboxylic acids, demonstrating the versatility of pyrazole derivatives in Combes-type reactions for constructing complex molecular architectures (Volochnyuk et al., 2010). Similarly, Yıldırım, Kandemirli, and Demir (2005) explored the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid, shedding light on its utility in synthesizing carboxamide derivatives, which underscores the compound's importance in medicinal chemistry and drug design (Yıldırım, Kandemirli, & Demir, 2005).

Material Science and Molecular Engineering

In material science, pyrazole derivatives have been investigated for their potential in creating novel materials with unique properties. Jacobsen, Reinsch, and Stock (2018) conducted systematic investigations into the transition between framework topologies in metal-organic frameworks (MOFs) using pyrazole-dicarboxylate acid derivatives. Their work highlights the role of these compounds in tailoring the structural and functional attributes of MOFs, which are critical for applications in gas storage, separation technologies, and catalysis (Jacobsen, Reinsch, & Stock, 2018).

Pharmacological Research

While excluding information related to drug use, dosage, and side effects as per the requirements, it's worth noting that the structural motifs of pyrazole derivatives, including 4-Pyrazol-1-yloxane-4-carboxylic acid, are often explored for their pharmacological potential. This is evidenced by the synthesis and characterization of novel pyrazole-dicarboxylate acid derivatives by Radi et al. (2015), who studied their coordination and crystallization properties with various metal ions, implying the relevance of such compounds in developing coordination complexes with potential biomedical applications (Radi et al., 2015).

Mechanism of Action

Target of Action

Pyrazole derivatives have been known to interact withEstrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These receptors play crucial roles in various biological processes, including the regulation of eukaryotic gene expression and cellular proliferation .

Mode of Action

Pyrazole derivatives have been reported to exhibit inhibitory effects on enzymes such asAlcohol dehydrogenase 1C . The interaction of the compound with its targets could lead to changes in the normal functioning of these enzymes, potentially affecting the metabolic processes they are involved in .

Biochemical Pathways

Given the potential targets of pyrazole derivatives, it can be inferred that the compound may influence pathways related toestrogen signaling and alcohol metabolism .

Result of Action

Based on the known targets of pyrazole derivatives, the compound could potentially influence cellular proliferation and differentiation .

properties

IUPAC Name |

4-pyrazol-1-yloxane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c12-8(13)9(2-6-14-7-3-9)11-5-1-4-10-11/h1,4-5H,2-3,6-7H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDRWYVVIVQZQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C(=O)O)N2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2889577.png)

![N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2889588.png)

![2-chloro-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2889589.png)

![2-(furan-2-yl)-N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2889598.png)

![3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2889599.png)

![N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide](/img/structure/B2889600.png)